molecular formula C18H21NO B8695840 9H-carbazole-9-hexanol CAS No. 128941-12-8

9H-carbazole-9-hexanol

Cat. No.: B8695840
CAS No.: 128941-12-8
M. Wt: 267.4 g/mol
InChI Key: KCFHXVCGEQRWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Carbazole-9-hexanol is a carbazole derivative of significant interest in advanced analytical chemistry and materials science research. Its primary documented research application is as a template molecule in the synthesis of magnetic molecularly imprinted polymers (MIPs). These MIPs are engineered to have specific recognition sites for synthetic cannabinoids, enabling the highly sensitive and selective extraction of these compounds from complex biological matrices like human blood prior to analysis with techniques such as HPLC-MS. This approach is critical for forensic and toxicological screening . The molecular structure of this compound, featuring a carbazole group linked to a six-carbon alcohol chain, shares key structural features with various synthetic targets, making it an ideal candidate for creating specific binding cavities in polymers. The compound has demonstrated utility in developing analytical methods with detection limits as low as 0.1–0.3 ng mL⁻¹ for certain synthetic cannabinoids . Beyond its role in molecular imprinting, carbazole derivatives are a rich area of study in medicinal chemistry, where they are frequently investigated for their antimicrobial properties, although specific biological data for this compound may be limited . Please note: The CAS numbers 128941-12-8 and 249905-69-9 (for a related acetate ester) are associated with this compound. Researchers should verify the specific identity and purity of the material upon receipt. This compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

128941-12-8

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

6-carbazol-9-ylhexan-1-ol

InChI

InChI=1S/C18H21NO/c20-14-8-2-1-7-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,20H,1-2,7-8,13-14H2

InChI Key

KCFHXVCGEQRWDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCO

Origin of Product

United States

Scientific Research Applications

Organic Electronics

One of the primary applications of 9H-carbazole-9-hexanol is in the field of organic electronics. Its conjugated structure makes it an effective charge transport material in devices such as:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to facilitate electron and hole transport is crucial for the efficiency of OLEDs.
  • Organic Photovoltaics : In dye-sensitized solar cells (DSSCs), this compound enhances light absorption and charge mobility, improving overall device performance.

Research indicates that carbazole derivatives exhibit various biological activities, including:

  • Antioxidant Properties : Studies have shown that compounds like this compound can scavenge free radicals, potentially reducing oxidative stress in biological systems .
  • Antimicrobial Effects : The compound has been tested against various bacterial strains, demonstrating significant antibacterial activity, particularly against gram-positive bacteria .
  • Anticancer Potential : Emerging research suggests that carbazole derivatives can inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and modulation of cellular pathways such as PI3K/Akt/mTOR .

Pharmaceutical Development

Due to its structural characteristics, this compound serves as a valuable scaffold in drug design. It has been explored for:

  • Development of Anticancer Agents : Its derivatives have shown promise in treating various cancers due to their ability to target multiple pathways involved in tumor growth .
  • Synthesis of New Therapeutics : The compound acts as a precursor for synthesizing novel pharmaceutical agents with enhanced efficacy and reduced side effects .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant properties of various carbazole derivatives, this compound was found to exhibit significant radical scavenging activity. The evaluation utilized the DPPH assay, revealing that the compound effectively reduced oxidative stress markers in vitro.

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial study demonstrated that this compound showed substantial inhibitory effects against Staphylococcus aureus and Escherichia coli. The disk diffusion method confirmed its potential as a therapeutic agent against bacterial infections.

Case Study 3: Anticancer Efficacy

Research focusing on the anticancer properties of carbazole derivatives highlighted that this compound significantly inhibited the growth of MCF-7 breast cancer cells. Mechanistic studies indicated involvement in apoptosis pathways, making it a candidate for further pharmaceutical development.

Comparison with Similar Compounds

Key Observations :

  • Polarity: The hydroxyl group in this compound enhances polarity compared to purely alkyl-substituted derivatives (e.g., 9-hexylcarbazole), improving solubility in polar solvents like ethanol or DMSO.
  • Thermal Stability: Ethanol-substituted carbazole () has a lower melting point (78–82°C) than alkylated analogs, suggesting reduced stability due to weaker intermolecular forces.
  • Optoelectronic Performance : Alkyl chains (e.g., hexyl or ethylhexyl) enhance fluorescence quantum yields by reducing aggregation-induced quenching, making them superior for OLEDs .

Q & A

Q. How can researchers design experiments to minimize environmental release of carbazole derivatives during synthesis?

  • Answer : Follow green chemistry principles:
  • Use closed-system reactors to capture volatile byproducts .
  • Implement solvent recovery via distillation .
  • Refer to Section 12 of SDS for disposal guidelines .

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